molecular formula C10H14N2S B7728915 N'-ethyl-N-(3-methylphenyl)carbamimidothioic acid

N'-ethyl-N-(3-methylphenyl)carbamimidothioic acid

Cat. No.: B7728915
M. Wt: 194.30 g/mol
InChI Key: YDUGLSQPIVEIMP-UHFFFAOYSA-N
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Description

N’-ethyl-N-(3-methylphenyl)carbamimidothioic acid is an organic compound with a complex structure that includes aromatic rings and a carbamimidothioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-ethyl-N-(3-methylphenyl)carbamimidothioic acid typically involves the reaction of ethylamine with 3-methylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-ethyl-N-(3-methylphenyl)carbamimidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

N’-ethyl-N-(3-methylphenyl)carbamimidothioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-ethyl-N-(3-methylphenyl)carbamimidothioic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-ethyl-N-(3-methylphenyl)carbamimidothioic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethyl group and a 3-methylphenyl group makes it particularly interesting for various applications .

Properties

IUPAC Name

N'-ethyl-N-(3-methylphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-3-11-10(13)12-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUGLSQPIVEIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(NC1=CC=CC(=C1)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C(NC1=CC=CC(=C1)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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